molecular formula C19H20FNO3S2 B2854535 4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine CAS No. 1796969-60-2

4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine

Cat. No.: B2854535
CAS No.: 1796969-60-2
M. Wt: 393.49
InChI Key: KTERNVYMBUIWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine (CAS 1796969-60-2) is a synthetic small molecule with a molecular formula of C 19 H 20 FNO 3 S 2 and a molecular weight of 393.50 g/mol . This compound features a piperidine ring that is differentially substituted at the 1- and 4-positions with a 2-(methylsulfanyl)benzoyl group and a 4-fluorobenzenesulfonyl group, respectively . This distinct structure, incorporating both sulfonyl and sulfide functionalities, makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the exploration of new pharmacologically active compounds. While its specific biological mechanism of action requires further investigation, its structural motifs are commonly associated with molecules that modulate protein-protein interactions or enzyme activity. The presence of the fluorophenylsulfonyl group is often found in compounds designed for high target affinity and metabolic stability . Researchers may utilize this chemical as a key building block in the synthesis of more complex molecules or as a core scaffold for developing potential modulators of various biological pathways. Its predicted density is 1.36±0.1 g/cm³ at 20 °C and 760 Torr . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S2/c1-25-18-5-3-2-4-17(18)19(22)21-12-10-16(11-13-21)26(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTERNVYMBUIWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Carboxamide Derivatives ()

Compounds such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) and 2-benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide (2-BMCA) share similarities with the target compound in their sulfur-containing substituents and carboxamide/benzoyl frameworks.

Key Differences:
Property Target Compound 2CA4MBA / 2-BMCA
Core Structure Piperidine ring Amino acid backbone (e.g., butanoic acid)
Sulfur Group Methylsulfanyl (SCH₃) Methylsulfanyl (SCH₃) in 2CA4MBA
Functional Groups Fluorobenzenesulfonyl, benzoyl Cyclohexylcarbamoyl, carboxamide
Protein Interaction Not studied in BSA binding via ultrasonic interferometry

Implications :

  • The piperidine core in the target compound may enhance blood-brain barrier penetration compared to amino acid-based analogs like 2CA4MBA .
  • The fluorobenzenesulfonyl group could improve metabolic stability over carboxamide derivatives, which are prone to hydrolysis .

Benzylpiperidine Derivatives ()

Compounds such as (3-hydroxy-5-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone (23) and (2-fluoro-5-hydroxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone (28) feature piperidine cores with sulfur-linked substituents, similar to the target compound.

Key Differences:
Property Target Compound Compound 23 / 28
Sulfur Linkage Methylsulfanyl (SCH₃) Phenylthio (S-C₆H₅) or pyridylthio
Substituents Fluorobenzenesulfonyl Trifluoromethylpyridyl, hydroxy groups
Synthetic Methods Not described in evidence NMR, HPLC, HRMS for purity validation

Implications :

  • Fluorobenzenesulfonyl substituents could provide stronger electron-withdrawing effects than trifluoromethylpyridyl groups, altering reactivity in electrophilic environments .

Piperidine Derivatives with Cyclohexyl/Alkyl Groups ()

2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine represents a structurally distinct analog with a focus on lipophilic alkyl/cyclohexyl substituents.

Key Differences:
Property Target Compound Cyclohexylmethyl Derivative
Substituents Sulfonyl, benzoyl Cyclohexylmethyl, propylphenyl
Polar Surface Area Likely higher (due to sulfonyl group) 3.24 Ų (experimental PSA)
Molecular Weight Not specified 355.32413 g/mol

Implications :

  • Higher PSA may reduce CNS penetration compared to the cyclohexylmethyl analog, which is optimized for lipophilic environments .

Piperidine-Indole Hybrids ()

4-(1H-Indol-3-yl)-1-[2-((methylsulfonyl)amino)benzoyl]piperidine features an indole moiety and methylsulfonamido group, contrasting with the target compound’s methylsulfanyl and fluorobenzenesulfonyl groups.

Key Differences:
Property Target Compound Indole-Piperidine Hybrid
Aromatic System Benzoyl with methylsulfanyl Indole ring
Sulfur Functionalization Methylsulfanyl (SCH₃) Methylsulfonamido (SO₂NHCH₃)
Molecular Formula Not specified C₂₁H₂₃N₃O₃S

Implications :

  • The methylsulfanyl group in the target compound is less oxidized than the methylsulfonamido group in the hybrid, which may influence redox stability and metabolic pathways .
  • The indole moiety in the hybrid could enable π-π stacking interactions absent in the target compound, altering target selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and benzoylation with 2-(methylsulfanyl)benzoyl chloride. Key intermediates are purified via recrystallization or column chromatography and characterized using 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95% by peak area analysis). For example, analogous compounds in and were validated via HRMS and elemental analysis, though discrepancies in calculated vs. observed values (e.g., carbon content in compound 22b) highlight the need for iterative refinement of synthetic protocols .

Q. How is the purity and stability of this compound assessed under experimental conditions?

  • Methodological Answer : Purity is quantified using HPLC with a C18 column and UV detection (e.g., 254 nm), with retention times and peak areas compared against standards. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored via LC-MS to identify degradation products. emphasizes the importance of solvent choice (e.g., DMF or dichloromethane) in minimizing side reactions during synthesis .

Advanced Research Questions

Q. What structural features of this compound influence its biological activity, and how are these interactions modeled?

  • Methodological Answer : The fluorobenzenesulfonyl group enhances electrophilicity and binding affinity to sulfhydryl-containing enzymes, while the methylsulfanyl-benzoyl moiety may participate in π-π stacking with aromatic residues in target proteins (). Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes. For example, highlights the use of surface plasmon resonance (SPR) to quantify binding kinetics to receptors like serotonin transporters .

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Methodological Answer : Continuous flow reactors () and automated systems ( ) reduce side reactions by precise control of temperature and residence time. Catalytic systems like Pd/C () or enzyme-mediated couplings enhance regioselectivity. DOE (Design of Experiments) approaches are critical; for instance, varying equivalents of toluenesulfonyl chloride in improved yields from 78% to 84% in analogous syntheses .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns or HRMS discrepancies)?

  • Methodological Answer : Contradictions arise from diastereomeric impurities or solvent-dependent conformational changes. Advanced techniques include 2D NMR (COSY, NOESY) to assign stereochemistry and high-resolution ion mobility spectrometry (HRIMS) to distinguish isobaric species. notes discrepancies in elemental analysis for compound 22b, resolved by repeating synthesis under inert atmosphere to prevent oxidation .

Q. How does the compound’s sulfonyl-piperidine scaffold compare to other sulfonamide derivatives in structure-activity relationship (SAR) studies?

  • Methodological Answer : The piperidine ring’s chair conformation ( ) provides rigidity, enhancing target selectivity compared to flexible analogs. Comparative SAR studies in and show that fluorinated benzenesulfonyl groups increase metabolic stability by reducing CYP450-mediated oxidation. Replacements with methoxy or chloro groups (as in ) alter logP values, impacting membrane permeability .

Data Interpretation & Challenges

Q. What computational tools are recommended for predicting metabolic pathways or toxicity?

  • Methodological Answer : SwissADME predicts physicochemical properties and metabolic sites, while ProTox-II estimates hepatotoxicity and mutagenicity. underscores the need for in vitro validation using hepatic microsomes or CYP450 inhibition assays. For example, methylsulfanyl groups may form reactive metabolites requiring glutathione trapping assays .

Q. How are in vitro and in vivo data reconciled when assessing therapeutic potential?

  • Methodological Answer : Discrepancies between in vitro IC50 values and in vivo efficacy often arise from poor bioavailability. Strategies include PAMPA (Parallel Artificial Membrane Permeability Assay) to predict absorption and formulation with cyclodextrins ( ) to enhance solubility. emphasizes dose-ranging studies in rodent models to identify therapeutic windows .

Q. What novel methodologies address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Cocrystallization with coformers (e.g., succinic acid) or use of high-throughput crystallization robots ( ) improves crystal quality. ’s crystal structure of a related piperidine derivative revealed a dihedral angle of 47.01° between aromatic rings, informing conformational analysis .

Tables

Parameter Typical Value Method (Reference)
HPLC Retention Time 13.0–13.5 minC18 column, MeCN/H2O (65:35)
LogP 3.2–3.8 (Predicted)SwissADME
Melting Point 380–381 KDifferential Scanning Calorimetry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.